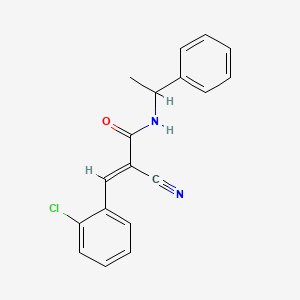

(2E)-3-(2-chlorophenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide

Description

The compound (2E)-3-(2-chlorophenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide (hereafter referred to as the target compound) is a structurally complex acrylamide derivative featuring a 2-chlorophenyl group, a cyano substituent, and an N-(1-phenylethyl)amide moiety. Key physicochemical properties include a molecular weight of 310.78 g/mol, a logP of 4.07, and a racemic stereochemical configuration .

Properties

Molecular Formula |

C18H15ClN2O |

|---|---|

Molecular Weight |

310.8 g/mol |

IUPAC Name |

(E)-3-(2-chlorophenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide |

InChI |

InChI=1S/C18H15ClN2O/c1-13(14-7-3-2-4-8-14)21-18(22)16(12-20)11-15-9-5-6-10-17(15)19/h2-11,13H,1H3,(H,21,22)/b16-11+ |

InChI Key |

SCFRLFDVJJZFMV-LFIBNONCSA-N |

Isomeric SMILES |

CC(C1=CC=CC=C1)NC(=O)/C(=C/C2=CC=CC=C2Cl)/C#N |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC=CC=C2Cl)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-chlorophenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide typically involves the following steps:

Formation of the Enamide Backbone: The initial step involves the formation of the enamide backbone through a condensation reaction between an appropriate aldehyde and an amide.

Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source.

Addition of the Chlorophenyl Group: The chlorophenyl group can be added through a Friedel-Crafts acylation reaction.

Incorporation of the Phenylethyl Group: The phenylethyl group can be introduced via a reductive amination reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-chlorophenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine or the double bond to a single bond.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of the original compound.

Reduction: Amines or reduced enamides.

Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (2E)-3-(2-chlorophenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a physiological response. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Comparison with WP1066

A closely related analog, WP1066 ((E)-3-(6-bromopyridin-2-yl)-2-cyano-N-[(1S)-1-phenylethyl]prop-2-enamide), shares the acrylamide backbone but differs in key substituents (Table 1).

Table 1: Comparative Analysis of Target Compound and WP1066

| Property | Target Compound | WP1066 |

|---|---|---|

| Molecular Formula | C₁₈H₁₅ClN₂O | C₁₇H₁₅BrN₃O (estimated) |

| Molecular Weight | 310.78 g/mol | ~373.2 g/mol (estimated) |

| Key Substituents | 2-Chlorophenyl, cyano, N-(1-phenylethyl) | 6-Bromopyridin-2-yl, cyano, N-(1S-phenylethyl) |

| Stereochemistry | Racemic mixture | Single enantiomer (S-configuration) |

| Reported Biological Target | Not specified | JAK/STAT3 inhibitor |

| logP | 4.07 | N/A (expected higher due to Br substituent) |

| Therapeutic Application | Undisclosed | Antiproliferative (cancer) |

Key Observations:

Substituent Differences: The 2-chlorophenyl group in the target compound is replaced by a 6-bromopyridin-2-yl moiety in WP1066. Bromine’s larger atomic radius and higher lipophilicity compared to chlorine may enhance target binding affinity but reduce solubility .

Stereochemical Impact :

- WP1066’s single enantiomer (S-configuration) likely optimizes interactions with chiral binding pockets, whereas the racemic nature of the target compound could lead to divergent pharmacokinetic or pharmacodynamic profiles .

Biological Activity: WP1066 demonstrates potent inhibition of STAT3 phosphorylation, suppressing proliferation in leukemia, glioma, and melanoma cells .

Comparison with Halogenated Cyclopropane Derivatives

Another structurally distinct but functionally relevant compound class includes halogenated cyclopropane carboxamides, such as (E)-2-(2-Chloro-3,3,3-trifluoroprop-1-enyl)-N-(2,4-dimethylphenyl)-3,3-dimethyl-cyclopropane-1-carboxamide (). While these compounds share halogen substituents (e.g., Cl, CF₃), their rigid cyclopropane core contrasts with the flexible acrylamide scaffold of the target compound. This divergence likely results in differing target selectivity, exemplified by applications in agrochemicals rather than oncology .

Implications for Drug Development

- Lipophilicity and Bioavailability : The target compound’s logP (4.07) suggests moderate blood-brain barrier penetration, whereas WP1066’s bromine substituent may increase logP, necessitating formulation adjustments for optimal delivery .

- Stereochemical Optimization : The racemic nature of the target compound warrants enantiomeric resolution studies to isolate bioactive forms, mirroring WP1066’s development trajectory .

Biological Activity

The compound (2E)-3-(2-chlorophenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide , also known as ChemDiv compound 3236-0041, has garnered attention due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings, including case studies and data tables.

- Molecular Formula : CHClNO

- IUPAC Name : this compound

- SMILES Notation : CC(c1ccccc1)NC(/C(/C#N)=C/c(cccc1)c1Cl)=O

- InChI Key : MDL Number (MFCD)

These properties indicate that the compound is a derivative of cinnamamide, which is known for various pharmacological activities.

Anticonvulsant Activity

A related compound, KM-568 (S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide), has shown promising anticonvulsant properties in several animal models. It was effective against induced seizures with ED50 values indicating significant activity. While direct studies on this compound are not available, the mechanism of action may be similar due to structural parallels in the cinnamamide class .

Cytotoxicity and Safety Profile

Preliminary assessments of related cinnamamide derivatives have indicated low cytotoxicity in cell lines such as HepG2 and H9c2 at concentrations up to 100 µM. This suggests a favorable safety profile for this compound, warranting further investigation into its therapeutic potential.

Data Table: Summary of Biological Activities

| Activity Type | Related Compounds | ED50/IC50 Values | Notes |

|---|---|---|---|

| Antimicrobial | Various Cinnamides | ~100 ppm | Effective against bacteria and fungi |

| Anticonvulsant | KM-568 | ED50 = 13.21 mg/kg | Active in multiple seizure models |

| Cytotoxicity | KM-568 | >100 µM | Low cytotoxicity in cell lines |

Case Study 1: Anticonvulsant Efficacy of Cinnamamide Derivatives

A study evaluating the anticonvulsant activity of various cinnamamide derivatives found that compounds with similar structural motifs exhibited significant efficacy in models of epilepsy. The findings suggested that modifications in the phenyl ring and olefin linker could enhance activity, indicating a need for further exploration of this compound within this context .

Case Study 2: Antimicrobial Screening of Cinnamamide Derivatives

Another research initiative focused on screening cinnamamide derivatives for antimicrobial activity demonstrated that specific substitutions could lead to enhanced effects against resistant bacterial strains. Although direct data on this compound is lacking, its structural characteristics suggest it may possess similar antimicrobial properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.